molecular formula C12H18N2O3S B589586 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea CAS No. 1219794-57-6

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea

Cat. No.: B589586
CAS No.: 1219794-57-6
M. Wt: 279.402
InChI Key: KGDPVKYFROQKNE-WVZRYRIDSA-N
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Description

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated form of tolbutamide, where nine hydrogen atoms are replaced with deuterium. This isotopic modification is primarily used in research applications, particularly in metabolic studies, as an internal standard for mass spectrometry to improve the accuracy and precision of quantitative analyses .

Mechanism of Action

Target of Action

Tolbutamide-d9, a deuterium-labeled variant of Tolbutamide, primarily targets the sulfonylurea receptor 1 (SUR1) . This receptor is linked to the ATP-sensitive potassium channel Kir6.2 . The SUR1/Kir6.2 complex plays a crucial role in insulin secretion from the pancreatic β cells .

Mode of Action

Tolbutamide-d9, like its non-deuterated counterpart, acts as an insulin secretagogue . It stimulates the β cells of the pancreas to release insulin . This action is achieved by inhibiting the SUR1/Kir6.2 complex, leading to the closure of the ATP-sensitive potassium channels . The resulting depolarization of the cell membrane opens voltage-gated calcium channels, causing an influx of calcium ions . This influx triggers the exocytosis of insulin granules, leading to increased insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by Tolbutamide-d9 is the insulin signaling pathway . By stimulating insulin secretion, Tolbutamide-d9 enhances the body’s ability to regulate blood glucose levels . Insulin promotes the uptake and utilization of glucose in peripheral tissues and inhibits hepatic gluconeogenesis . Therefore, the action of Tolbutamide-d9 leads to a decrease in blood glucose levels .

Pharmacokinetics

Tolbutamide-d9 shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Tolbutamide . It is rapidly absorbed after oral administration . Tolbutamide is metabolized in the liver, primarily via the CYP2C9 enzyme, to produce mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75-85% of Tolbutamide and its metabolites are excreted in the urine, with the remainder excreted in the feces .

Result of Action

The molecular and cellular effects of Tolbutamide-d9 action primarily involve the enhancement of insulin secretion and the subsequent decrease in blood glucose levels . By stimulating the release of insulin from pancreatic β cells, Tolbutamide-d9 promotes glucose uptake in peripheral tissues, thereby lowering blood glucose levels .

Action Environment

The action, efficacy, and stability of Tolbutamide-d9 can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of Tolbutamide, is increased in elderly, debilitated, and malnourished individuals . Furthermore, the metabolism of Tolbutamide can be affected by factors such as liver function and the presence of other drugs that interact with the CYP2C9 enzyme .

Safety and Hazards

Tolbutamide may be harmful if swallowed and may cause an allergic skin reaction . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure . More detailed safety data can be found in the safety data sheet .

Future Directions

Future work is warranted to study the general nature of primary alcohol metabolism using humanised-liver mice . Additionally, the DrugBank Online suggests that Tolbutamide is not recommended treatment options for type 2 diabetes; later-generation sulfonylureas with lower hypoglycemic risks are preferred .

Relevant papers have been analyzed to provide this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea can be synthesized by incorporating deuterium into the tolbutamide molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated butylamine with p-toluenesulfonyl isocyanate, followed by purification to obtain the deuterated product .

Industrial Production Methods

The industrial production of tolbutamide-d9 involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea undergoes similar chemical reactions as tolbutamide, including oxidation, reduction, and substitution reactions. The presence of deuterium does not significantly alter the chemical reactivity of the compound .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are similar to those of tolbutamide, with the deuterium atoms remaining intact. For example, oxidation of tolbutamide-d9 can yield deuterated sulfonylurea derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and tracing in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDPVKYFROQKNE-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858487
Record name 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-57-6
Record name 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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